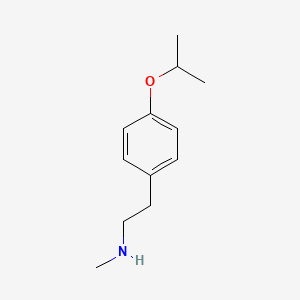

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine

説明

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine is a secondary amine characterized by a phenyl ring substituted with an isopropoxy group at the para position and an N-methylethanamine side chain. The isopropoxy group introduces steric bulk and moderate lipophilicity, which may influence its pharmacokinetic properties and receptor-binding affinity.

特性

分子式 |

C12H19NO |

|---|---|

分子量 |

193.28 g/mol |

IUPAC名 |

N-methyl-2-(4-propan-2-yloxyphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO/c1-10(2)14-12-6-4-11(5-7-12)8-9-13-3/h4-7,10,13H,8-9H2,1-3H3 |

InChIキー |

YOIGPTOKOVTYCB-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=CC=C(C=C1)CCNC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-isopropoxyphenyl starting material.

Amine Introduction: The ethanamine chain is introduced through a series of reactions involving alkylation and amination.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

化学反応の分析

Types of Reactions

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

科学的研究の応用

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

類似化合物との比較

Structural Modifications and Activity

- Piperidinyl vs. Phenyl Core : Compounds with piperidinyl cores (e.g., 29, 38, 39) demonstrate PRMT inhibitory activity, suggesting that the piperidine ring enhances target engagement compared to simple phenyl analogs .

- Substituent Effects :

- Electron-Withdrawing Groups : Chlorine (compound 29) and trifluoromethoxy (compound 39) groups increase metabolic stability and binding affinity via hydrophobic interactions .

- Bulkier Groups : The isopropoxy group in the target compound may reduce off-target interactions compared to smaller substituents like methoxy .

- Polar Modifications : Hydroxyl and N-oxide groups (e.g., 12b) improve solubility but may limit blood-brain barrier penetration .

Pharmacological Potential

- CNS Activity : The N-methylethanamine moiety is common in anxiolytics (e.g., compound 2b), suggesting the target compound could modulate serotonin or GABA pathways .

- Anticancer Applications : SAL analogs (e.g., C1-2-(4-fluorophenyl)-N-methylethan-1-amine) show time-dependent cytotoxicity, implying that aryl substitutions enhance antitumor efficacy .

生物活性

The compound 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine , also known as isopropoxyphenylamine , is a chemical of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(N)C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the isopropoxy group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Pharmacological Effects

Studies have indicated that this compound exhibits several pharmacological effects:

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of this compound:

- Cell Viability Assays : The compound was tested against various cancer cell lines, showing moderate cytotoxicity, particularly in breast cancer models.

- Enzyme Inhibition Assays : Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, although further studies are needed to elucidate these effects.

In Vivo Studies

Limited in vivo studies have been conducted. However, related compounds have demonstrated:

- Cardiovascular Impact : Similar amines have been shown to exert positive inotropic effects in animal models, which could be extrapolated to predict potential cardiovascular benefits or risks associated with this compound.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| 4-Isopropoxyphenylamine | Moderate antidepressant effects |

| N-Methyl-N-(4-isopropoxyphenyl)amine | Anti-inflammatory properties |

| 2-(4-Methoxyphenyl)-N-methylethan-1-amine | Cardiovascular effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。